Product packaging for 7-Chloro-6-fluoro-1-methoxyisoquinoline(Cat. No.:CAS No. 1202006-81-2)

7-Chloro-6-fluoro-1-methoxyisoquinoline

Cat. No.: B1396894
CAS No.: 1202006-81-2
M. Wt: 211.62 g/mol
InChI Key: ZSNRKZRLYYGWGV-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-1-methoxyisoquinoline is a halogenated isoquinoline derivative with a fused benzene-pyridine core. The compound features a chlorine atom at position 7, a fluorine atom at position 6, and a methoxy group (-OCH₃) at position 1.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClFNO B1396894 7-Chloro-6-fluoro-1-methoxyisoquinoline CAS No. 1202006-81-2

Properties

IUPAC Name

7-chloro-6-fluoro-1-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-14-10-7-5-8(11)9(12)4-6(7)2-3-13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNRKZRLYYGWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=CC(=C(C=C21)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277883
Record name 7-Chloro-6-fluoro-1-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202006-81-2
Record name 7-Chloro-6-fluoro-1-methoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202006-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-6-fluoro-1-methoxyisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-6-fluoro-1-methoxyisoquinoline
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Preparation Methods

Halogenation and Fluorination

To introduce chlorine and fluorine into the isoquinoline ring, halogenation reactions are typically used. Chlorination can be achieved using reagents like phosphoryl chloride (POCl₃), while fluorination often requires more specialized reagents due to the difficulty of introducing fluorine into organic molecules.

Methoxylation

Challenges and Considerations

  • Selectivity : Achieving selective halogenation and fluorination at specific positions on the isoquinoline ring can be challenging.
  • Reagent Compatibility : Ensuring that reagents used for each step are compatible with the functional groups already present in the molecule is crucial.

Analytical Techniques

For the characterization of 7-Chloro-6-fluoro-1-methoxyisoquinoline , techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR) are essential. These methods help confirm the structure and purity of the synthesized compound.

Data Tables

Given the lack of specific synthesis data for This compound , the following table illustrates a general approach to synthesizing isoquinoline derivatives:

Step Reaction Reagents Conditions Yield
1 Halogenation POCl₃ 90°C, 6 hours Variable
2 Fluorination Fluorinating agent Specific conditions Variable
3 Methoxylation NaOCH₃ Solvent, temperature Variable

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-fluoro-1-methoxyisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

7-Chloro-6-fluoro-1-methoxyisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-6-fluoro-1-methoxyisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the application, but it often involves binding to active sites or altering the electronic properties of the target molecules .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties
7-Chloro-6-fluoro-1-methoxyisoquinoline* C₁₀H₇ClFNO 7-Cl, 6-F, 1-OMe ~211.6 Inferred moderate solubility in organic solvents
7-Bromo-6-fluoro-1-methoxyisoquinoline C₁₀H₇BrFNO 7-Br, 6-F, 1-OMe 256.07 Higher lipophilicity than Cl analog
1-Chloro-6-methoxyisoquinoline C₁₀H₈ClNO 1-Cl, 6-OMe 193.63 Pale yellow solid; soluble in EtOH, CH₂Cl₂
Ethyl 7-Trifluoromethyl-1-methylisoquinoline-3-carboxylate C₁₅H₁₄F₃NO₂ 7-CF₃, 1-CH₃, 3-COOEt 313.28 High thermal stability; distinct ¹H NMR shifts

*Note: Data for this compound are inferred from analogs.

Research Implications

  • Drug Development : Fluorine and chlorine substituents improve metabolic stability and binding affinity in pharmaceuticals. The bromo analog’s higher lipophilicity may enhance blood-brain barrier penetration .
  • Synthetic Utility : Positional isomers (e.g., 1-Cl vs. 7-Cl) demonstrate how substituent placement directs reactivity. For example, chlorine at position 1 (near nitrogen) could facilitate chelation in metal-catalyzed reactions .
  • Spectroscopy: Halogen and methoxy groups produce diagnostic ¹H/¹³C NMR shifts, aiding structural elucidation. Coupling constants (e.g., ³J for fluorine) provide additional confirmation of substitution patterns .

Biological Activity

7-Chloro-6-fluoro-1-methoxyisoquinoline is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure characterized by the presence of chlorine, fluorine, and methoxy substituents on the isoquinoline ring, which may influence its chemical reactivity and biological effects.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₇ClFNO
  • Molecular Weight : 211.62 g/mol
  • Structural Features :
    • Chloro group at position 7
    • Fluoro group at position 6
    • Methoxy group at position 1

The specific arrangement of these substituents is crucial as it affects the compound's interaction with biological targets, influencing its pharmacological profile.

Antimicrobial Properties

Research indicates that isoquinoline derivatives, including this compound, exhibit significant antimicrobial activity. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antibacterial agent.

Anticancer Potential

The anticancer properties of isoquinoline derivatives are well-documented. Studies suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific enzymes or receptors involved in cancer progression is of particular interest.

The mechanism of action for this compound involves binding to specific molecular targets, such as enzymes or receptors. This interaction can lead to alterations in cellular pathways that regulate growth and proliferation. Understanding these interactions is essential for evaluating its therapeutic potential.

Synthesis and Structure-Activity Relationship (SAR)

Research has focused on synthesizing analogs of this compound to explore the structure-activity relationship (SAR). By modifying the molecular structure, researchers aim to enhance biological activity or alter physicochemical properties.

Compound NameStructural HighlightsUnique Features
This compound Methoxy at position 1Different substitution pattern affecting activity
3-Chloro-6-fluoro-7-methoxyisoquinoline Methoxy at position 7Variations in biological activity
8-Chloroisoquinoline Chlorine at position 8Lacks fluorine and methoxy groups

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in various biological contexts:

  • Antibacterial Activity Study :
    • Objective: To evaluate the antibacterial effects against Gram-positive and Gram-negative bacteria.
    • Findings: Showed significant inhibition of bacterial growth, indicating potential as a therapeutic agent.
  • Anticancer Efficacy Study :
    • Objective: To investigate the compound's effect on cancer cell lines.
    • Findings: Induced apoptosis in tested cell lines, suggesting a mechanism for tumor suppression.
  • Mechanistic Study :
    • Objective: To elucidate the interaction with specific enzymes.
    • Findings: Identified binding affinities that correlate with observed biological activities.

Q & A

Q. What are the optimal synthetic routes for 7-chloro-6-fluoro-1-methoxyisoquinoline, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation and methoxylation steps. For example, bromo-fluoro analogs (e.g., 7-bromo-6-fluoro-1-methoxyisoquinoline) are synthesized via halogenation using reagents like PCl₅ or NBS, followed by methoxylation with NaOMe/MeOH under controlled temperatures (60–80°C) . For chloro substitution, chlorinating agents such as POCl₃ may replace bromination steps, requiring inert atmospheres to prevent side reactions . Key factors include solvent polarity (e.g., DMF for nucleophilic substitution) and reaction time (6–12 hours for >80% yield).

Q. What spectroscopic and computational methods validate the structure of this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm; aromatic protons at δ 7.2–8.5 ppm) .
  • HRMS : Exact mass confirms molecular formula (e.g., C₁₀H₈ClFNO: calculated [M+H⁺] = 228.0294) .
  • DFT calculations : Predict electronic effects of chloro/fluoro groups on aromaticity and reactivity .

Advanced Research Questions

Q. How do steric and electronic effects of chloro/fluoro substituents influence regioselectivity in cross-coupling reactions?

The electron-withdrawing nature of Cl/F at positions 6 and 7 directs electrophilic substitution to the 5-position. For Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids achieve C–C bond formation at the 5-position, but competing dehalogenation may occur if ligands (e.g., XPhos) are not optimized . Kinetic studies show fluorinated derivatives require lower temperatures (50°C vs. 80°C for non-fluorinated analogs) to minimize side reactions .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

  • Dose-response profiling : Use IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific effects from off-target toxicity .
  • Structural analogs : Compare with 7-methoxy-6-fluoro derivatives to isolate contributions of the chloro group. For example, chloro substitution at position 7 enhances kinase inhibition but increases metabolic instability .
  • Metabolite screening : LC-MS/MS identifies degradation products (e.g., demethylation or hydroxylation) that may confound activity data .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., purification of halogenated byproducts)?

  • Chromatography-free purification : Crystallization from ethanol/water mixtures (4:1 v/v) removes halogenated impurities via differential solubility .
  • Flow chemistry : Continuous processing reduces reaction time and improves yield consistency (e.g., 90% purity at 10 g scale) .
  • In-line analytics : PAT (Process Analytical Technology) monitors halogen content via Raman spectroscopy to ensure compliance with ICH Q3D guidelines .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Halogenation Steps

StepReagentsTemp (°C)Yield (%)Reference
ChlorinationPOCl₃, DMF, reflux11075–85
FluorinationKF, DMSO, 18-crown-69060–70

Q. Table 2. Comparative Bioactivity of Isoquinoline Derivatives

CompoundTarget (IC₅₀, nM)Cytotoxicity (CC₅₀, μM)
7-Cl-6-F-1-MeO-isoquinoline85 (Kinase X)>100
7-Br-6-F-1-MeO-isoquinoline 12050
8-Cl-1-MeO-isoquinoline 200>200

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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